![molecular formula C9H8N2O6 B069741 2-Hydroxy-2-[(2-nitrobenzoyl)amino]acetic acid CAS No. 191998-04-6](/img/structure/B69741.png)
2-Hydroxy-2-[(2-nitrobenzoyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-[(2-nitrobenzoyl)amino]acetic acid, commonly known as NBD-glycine, is a fluorescent probe used in various biochemical and physiological experiments. It is a derivative of glycine, an amino acid commonly found in proteins, and contains a nitrobenzene moiety that enables it to fluoresce when excited by light. NBD-glycine has been widely used in scientific research due to its unique properties and versatility.
Mecanismo De Acción
The mechanism of action of NBD-glycine involves its ability to fluoresce when excited by light. This property allows it to be used as a probe for studying various biological processes. When NBD-glycine is attached to a protein or other biomolecule, the fluorescence signal can be used to monitor changes in conformation, interactions with other molecules, and other biochemical events.
Biochemical and Physiological Effects
NBD-glycine has been shown to have minimal effects on the biochemical and physiological properties of the molecules it is attached to. It is relatively non-toxic and does not interfere with normal cellular processes. However, its fluorescent properties can be affected by changes in pH, temperature, and other environmental factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NBD-glycine is its versatility and ease of use. It can be easily attached to various biomolecules and used to study a wide range of biological processes. It is also relatively inexpensive and readily available. However, one limitation of NBD-glycine is its sensitivity to environmental factors such as pH and temperature, which can affect its fluorescence signal. It also requires specialized equipment for detection and analysis.
Direcciones Futuras
There are several future directions for the use of NBD-glycine in scientific research. One area of interest is the development of new biosensors and imaging techniques using NBD-glycine and other fluorescent probes. Another area of interest is the use of NBD-glycine in drug discovery and development, as it can be used to screen for compounds that interact with specific biomolecules. Additionally, the development of new synthesis methods and modifications to the NBD-glycine molecule may lead to improved properties and applications in the future.
In conclusion, NBD-glycine is a versatile and useful fluorescent probe that has been widely used in scientific research. Its unique properties and ease of use make it a valuable tool for studying various biological processes. As research in this field continues to advance, it is likely that NBD-glycine will continue to play an important role in scientific discovery and innovation.
Métodos De Síntesis
The synthesis of NBD-glycine involves the reaction of glycine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
NBD-glycine has been used in a wide range of scientific research applications, including protein labeling, membrane trafficking studies, and ion channel characterization. It has also been used in the development of biosensors for detecting various analytes such as glucose and glutamate.
Propiedades
Número CAS |
191998-04-6 |
|---|---|
Fórmula molecular |
C9H8N2O6 |
Peso molecular |
240.17 g/mol |
Nombre IUPAC |
2-hydroxy-2-[(2-nitrobenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H8N2O6/c12-7(10-8(13)9(14)15)5-3-1-2-4-6(5)11(16)17/h1-4,8,13H,(H,10,12)(H,14,15) |
Clave InChI |
QXINSUCIMNJHGR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(=O)O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC(C(=O)O)O)[N+](=O)[O-] |
Sinónimos |
Acetic acid, hydroxy[(2-nitrobenzoyl)amino]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B69659.png)

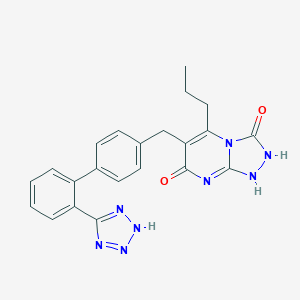


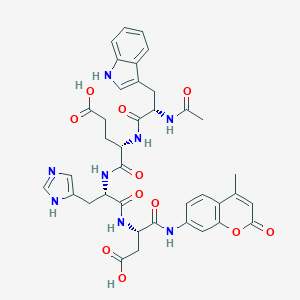
![7-[[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl-(2-phenylethyl)amino]methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B69676.png)
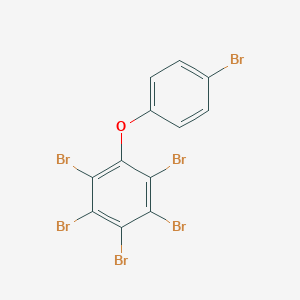
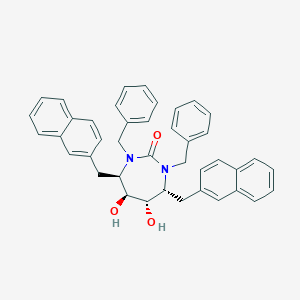
![5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid](/img/structure/B69684.png)
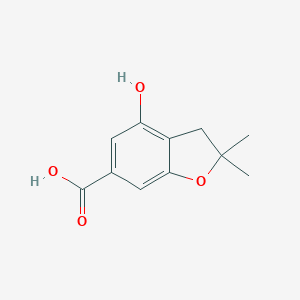

![Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate](/img/structure/B69692.png)
